(2-Methylphenyl)methyl 3-(2,4-dimethylbenzoyl)indolizine-1-carboxylate
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Description
(2-Methylphenyl)methyl 3-(2,4-dimethylbenzoyl)indolizine-1-carboxylate is a useful research compound. Its molecular formula is C26H23NO3 and its molecular weight is 397.474. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Novel Compounds
Researchers have developed methodologies for synthesizing novel compounds by manipulating indolizine derivatives. For instance, the synthesis of indole-benzimidazole derivatives from 2-methylindole-3-acetic acid showcases the flexibility of indolizine structures in creating complex molecules with potential biological activities (Wang et al., 2016). Similarly, the development of 2-acetyl-3-(phenylamino)indolizine-1-carboxamide derivatives through a one-pot domino reaction illustrates the efficiency of such processes in generating pharmacologically relevant structures (Ziyaadini et al., 2011).
Photoluminescent Materials
The exploration of indolizine derivatives in the creation of photoluminescent materials has been noted, where substances like 6-Amino-8-cyanobenzo[1,2-b]indolizines demonstrate unique pH-dependent optical properties. This has implications for their use in sensing and imaging technologies, where the reversible and dramatic shifts in fluorescence emission can be leveraged (Outlaw et al., 2016).
Heterocyclic Chemistry
The field of heterocyclic chemistry benefits significantly from the study of indolizine derivatives, with research focusing on the synthesis of diverse heterocyclic structures such as pyrazolo[3,4-e]indolizines. These efforts demonstrate the potential of indolizine derivatives in enriching the diversity of heterocyclic compounds, which are crucial in drug discovery and material science (Eltsov et al., 2005).
Biological Activity
Indolizine derivatives have been investigated for their biological activities. For example, the synthesis of 5-(3-indolyl)-1,3,4-thiadiazoles and their analysis against various human cancer cell lines underscore the potential of these compounds in oncology (Kumar et al., 2010). This research pathway is critical for identifying new therapeutic agents.
Properties
IUPAC Name |
(2-methylphenyl)methyl 3-(2,4-dimethylbenzoyl)indolizine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO3/c1-17-11-12-21(19(3)14-17)25(28)24-15-22(23-10-6-7-13-27(23)24)26(29)30-16-20-9-5-4-8-18(20)2/h4-15H,16H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIZRKAJKLPINIX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2=CC(=C3N2C=CC=C3)C(=O)OCC4=CC=CC=C4C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.